molecular formula C12H14FNO4S B2617159 1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid CAS No. 1096948-00-3

1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid

カタログ番号: B2617159
CAS番号: 1096948-00-3
分子量: 287.31
InChIキー: FUQQSQAKGNTXSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid is a chemical compound of interest in medicinal chemistry and pharmacological research, integrating a cyclopentane-carboxylic acid scaffold with a 3-fluorophenylsulfonamide moiety. The cyclopentane ring provides a rigid, three-dimensional structure that can enhance binding specificity to biological targets. The carboxylic acid functional group is a key pharmacophore known to participate in ionic interactions and hydrogen bonding within enzyme active sites or receptor pockets . Compounds featuring a cyclopentane core substituted with aromatic and carboxylic acid groups, such as 1-(3-Fluorophenyl)cyclopentane-1-carboxylic acid (CAS 214262-97-2), are established building blocks in drug discovery efforts . Furthermore, the sulfonamide group (-SO2NH-) is a common feature in many therapeutic agents and is known to contribute to biological activity by acting as a key linker or directly interacting with targets. This structural combination suggests potential utility as a novel intermediate or lead compound for the development of enzyme inhibitors or receptor antagonists. Research into similar cyclopentane-1,3-dione structures has demonstrated their effectiveness as carboxylic acid bio-isosteres, capable of mimicking the acidic properties and binding motifs of carboxylic acids in drug-target interactions, which can improve metabolic stability and permeability . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic intermediate. It is supplied as a solid and should be stored at room temperature. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

特性

IUPAC Name

1-[(3-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4S/c13-9-4-3-5-10(8-9)19(17,18)14-12(11(15)16)6-1-2-7-12/h3-5,8,14H,1-2,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQQSQAKGNTXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate:

    Sulfonylation: The fluorophenyl intermediate undergoes sulfonylation to introduce the sulfonylamino group. This step often requires the use of sulfonyl chlorides and a base such as pyridine.

    Cyclopentane Carboxylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

化学反応の分析

Types of Reactions

1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid. The compound has been evaluated for its effectiveness against various cancer cell lines, demonstrating promising results in inhibiting cell growth.

Case Study: Antitumor Activity

In vitro studies conducted by the National Cancer Institute (NCI) revealed that this compound exhibits significant antitumor activity across multiple human tumor cell lines. For instance, it showed a mean growth inhibition (GI) value of approximately 15.72 μM against certain cancer types, indicating its potential as a therapeutic agent in cancer treatment .

Inhibition of Cellular Necrosis

The compound has been identified as a potential inhibitor of cellular necrosis, which is crucial in various pathological conditions including neurodegenerative diseases. Research indicates that sulfonamide derivatives can effectively inhibit RIP1 (Receptor Interacting Protein 1), a key regulator of necroptosis. The development of amides that include this compound demonstrates its utility in creating new therapeutic agents targeting necrosis .

Synthetic Pathways

The synthesis of this compound has been achieved through various chemical pathways. The most notable methods involve chemoselective reactions that allow for the introduction of the sulfonamide group while maintaining the integrity of the cyclopentane structure.

Synthesis Techniques:

  • Michael Addition : This method has been utilized to attach the sulfonamide moiety to the cyclopentane framework effectively.
  • Amidation Reactions : These reactions facilitate the formation of the desired amide bonds, crucial for enhancing biological activity.

Drug Design and Development

The drug-like properties of this compound have been evaluated using computational tools such as SwissADME, which assesses pharmacokinetic properties including solubility, permeability, and bioavailability. This analysis suggests that the compound possesses favorable characteristics for further development as a pharmaceutical agent .

Potential Therapeutic Uses

Given its diverse biological activities, this compound may have applications beyond oncology, including:

  • Anti-inflammatory Agents : Due to its ability to modulate cellular pathways involved in inflammation.
  • Neuroprotective Agents : Its role in inhibiting necrosis may position it as a candidate for treating neurodegenerative diseases.

作用機序

The mechanism of action of 1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluorophenyl group enhances its binding affinity, while the sulfonylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Bromine’s larger atomic radius may enhance lipophilicity (higher logP), impacting membrane permeability.
  • Sulfonamide vs.
  • Tetrazole Modification : The tetrazole-containing analog () introduces a heterocyclic moiety, which may enhance metabolic resistance or mimic carboxylate groups in biological systems .

生物活性

1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry, particularly in the context of drug design and development. Its unique structure incorporates a cyclopentane core with a sulfonamide and carboxylic acid functionality, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C12H14FNO4SC_{12}H_{14}FNO_4S. The presence of the fluorophenyl group and sulfonamide moiety suggests potential interactions with biological targets, enhancing its activity as a pharmaceutical agent.

Research indicates that compounds with similar structures can act as inhibitors of various enzymes and receptors. The sulfonamide group is known for its ability to interact with active sites of enzymes, potentially leading to inhibition. For instance, sulfonamides are often used as antibacterial agents due to their ability to inhibit bacterial folate synthesis by blocking the enzyme dihydropteroate synthase.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, derivatives of cyclopentane carboxylic acids have been shown to exhibit inhibitory effects on serine proteases and other enzymes involved in metabolic pathways. The IC50 values for related compounds suggest that modifications in the cyclopentane structure can lead to enhanced potency against specific targets.

CompoundTarget EnzymeIC50 (μM)
Cyclopentane-1,2-dioneThromboxane A2 receptor0.054 ± 0.016
Cyclopentane-1,3-dioneDihydropteroate synthaseVaries

Case Studies

A notable study evaluated the biological activity of cyclopentane derivatives as potential bioisosteres for carboxylic acids. The findings indicated that certain cyclopentane derivatives exhibited comparable or superior activity compared to traditional carboxylic acids in receptor binding assays .

Stability and Toxicity

The stability of this compound under physiological conditions is crucial for its therapeutic application. Preliminary studies suggest that similar compounds maintain stability in plasma over extended periods, reducing the risk of non-specific protein alkylation . Toxicity assessments are essential to evaluate the safety profile of this compound in clinical applications.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid, and how can purity be optimized?

  • Methodology : Synthesis typically involves coupling a 3-fluorophenylsulfonamide moiety to a cyclopentane-carboxylic acid scaffold. Critical steps include:

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during sulfonylation, followed by acidic deprotection (e.g., trifluoroacetic acid) .
  • Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) or cation-exchange chromatography (Dowex 50W-X8 with aqueous pyridine) to isolate intermediates and final products .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride).

Q. How is structural confirmation performed for this compound, and what analytical techniques are essential?

  • Analytical Workflow :

  • NMR Spectroscopy : Use 1^1H, 13^13C, and 19^19F NMR to verify sulfonamide linkage, cyclopentane conformation, and fluorine environment. For example, 19^19F NMR peaks at δ −84 to −91 ppm confirm fluorophenyl groups .
  • HRMS : Validate molecular formula (e.g., [M+Na+^+] or [M+H+^+] peaks) with <1 ppm mass accuracy .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can stereochemical outcomes (e.g., cis/trans isomerism) be controlled during synthesis?

  • Strategies :

  • Chiral Auxiliaries : Use enantiopure cyclopentane precursors (e.g., (1R,3S)-3-aminocyclopentane-carboxylic acid) to dictate stereochemistry .
  • Temperature Control : Conduct reactions at 0°C to minimize racemization during sulfonylation .
  • Diastereomer Separation : Employ chiral stationary phases (e.g., Chiralpak IA) in preparative HPLC .

Q. How should researchers address contradictions in spectral data, such as unexpected 1^1H NMR splitting patterns?

  • Troubleshooting :

  • Dynamic Effects : Elevated-temperature NMR (e.g., 60°C in DMSO-d6) resolves conformational exchange broadening in cyclopentane rings .
  • Diastereotopic Protons : Compare experimental 1^1H NMR coupling constants (e.g., J = 14–17 Hz for axial-equatorial protons) with DFT-calculated values .
  • Impurity Identification : Use 2D NMR (HSQC, HMBC) to trace unexpected peaks to hydrolysis byproducts or unreacted intermediates .

Q. What experimental designs are recommended for evaluating this compound’s enzyme inhibitory activity?

  • Assay Design :

  • Target Selection : Focus on sulfonamide-sensitive enzymes (e.g., carbonic anhydrase or matrix metalloproteinases) based on structural analogs .
  • IC50_{50} Determination : Use fluorogenic substrates (e.g., MCA-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMPs) in kinetic assays at pH 7.4 .
  • Control Experiments : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and assess non-specific binding via thermal shift assays .

Q. How can in vivo stability and bioavailability be improved for this compound?

  • Optimization Strategies :

  • Prodrug Derivatization : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, followed by hepatic esterase activation .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., sulfonamide hydrolysis) and introduce steric hindrance .
  • Pharmacokinetics : Use LC-MS/MS to measure plasma half-life (t1/2_{1/2}) and tissue distribution in rodent models .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental biological activity?

  • Root Cause Analysis :

  • Docking vs. Reality : Compare AutoDock-predicted binding poses with X-ray crystallography of enzyme-inhibitor complexes .
  • Solvent Effects : Re-evaluate QM/MM simulations with explicit water molecules to account for hydrogen-bonding interactions .
  • Off-Target Screening : Perform kinome-wide profiling (e.g., KINOMEscan) to identify unintended targets .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。